Diglycidyl 1,2-cyclohexanedicarboxylate

Catalog No.
S567715
CAS No.
5493-45-8
M.F
C14H20O6
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diglycidyl 1,2-cyclohexanedicarboxylate

Standard DGEBA epoxies yellow and fail in outdoor electrical insulation; internal cycloaliphatic epoxies require specialized curing. Diglycidyl 1,2-cyclohexanedicarboxylate bridges this gap as a low-viscosity, UV-stable glycidyl ester resin. Key benefits: 1) Enables >60 wt% filler loading for arc-resistant power grid components. 2) Retains terminal epoxy reactivity with standard amines, avoiding anhydride cure systems. 3) Delivers

CAS Number

5493-45-8

Product Name

Diglycidyl 1,2-cyclohexanedicarboxylate

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate

Molecular Formula

C14H20O6

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2

InChI Key

XFUOBHWPTSIEOV-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3

solubility

less than 1 mg/mL at 61° F (NTP, 1992)

Synonyms

CDCABOM, cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester, Epalloy 5200, hexahydrophthalic acid diglycidyl ester

Canonical SMILES

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3

The exact mass of the compound Diglycidyl 1,2-cyclohexanedicarboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

25 g, 100 g, 500 g, 1 kg

Diglycidyl 1,2-cyclohexanedicarboxylate is a low-viscosity, cycloaliphatic glycidyl ester epoxy resin utilized in industrial thermoset formulations [1]. Characterized by its saturated cyclohexane ring and dual glycidyl ester functional groups, it bridges the processability gap between standard aromatic epoxies and internal cycloaliphatic epoxies. In procurement contexts, it is primarily sourced as a reactive diluent or base resin to impart UV stability, high-voltage tracking resistance, and low pre-cure viscosity. Its structural profile allows for solvent-free processing and filler loadings exceeding 60 wt%, making it a foundational material in outdoor electrical insulation, LED encapsulation, and weather-resistant composite matrices[1].

Formulation Fit

Viscosity range
700–900 mPa·s at 25°C supports high filler loading for electrical and composite formulations.
Epoxide equivalent
EEW 164–172 g/eq delivers moderately crosslinked networks with balanced toughness.
Structure advantage
Saturated cyclohexane backbone provides inherent UV resistance and electrical tracking resistance.
Relevant for outdoor insulation and weatherable composites.

Attempting to substitute Diglycidyl 1,2-cyclohexanedicarboxylate with standard Bisphenol A diglycidyl ether (DGEBA) or internal cycloaliphatic epoxies introduces measurable failure points in both processing and end-use performance[1]. DGEBA’s aromatic backbone is highly susceptible to UV-induced photo-oxidation, leading to rapid yellowing, chalking, and loss of tracking resistance in outdoor high-voltage applications [1]. Conversely, while internal cycloaliphatic epoxies like ERL-4221 offer UV stability, their internal epoxide groups exhibit limited reactivity with standard amine hardeners, forcing manufacturers to rely on high-temperature anhydride curing or specialized cationic photoinitiators. Diglycidyl 1,2-cyclohexanedicarboxylate provides the necessary aliphatic weatherability while maintaining the versatile, amine-compatible reactivity of a terminal glycidyl group, preventing costly formulation redesigns.

Substitution Risk

Lower EEW analog
Replacing with CE (EEW 131–143) sharply increases crosslink density, raising brittleness and shrinkage; toughness may drop.
Viscosity mismatch
Lower-viscosity cycloaliphatic epoxies (~400 mPa·s) can limit maximum filler loading, altering dielectric and mechanical response.

Rheological Profile for High-Filler Loading

Diglycidyl 1,2-cyclohexanedicarboxylate exhibits a drastically lower ambient viscosity compared to standard aromatic epoxy resins [1]. At 25°C, this cycloaliphatic glycidyl ester maintains a dynamic viscosity of 350–750 mPa·s, whereas standard liquid DGEBA typically measures between 11,000 and 15,000 mPa·s[1]. This >90% reduction in baseline viscosity allows formulators to incorporate over 60 wt% of functional fillers (such as silica for dielectric enhancement) without relying on volatile organic solvents, thereby reducing curing shrinkage and VOC emissions.

Evidence DimensionDynamic Viscosity at 25°C
Target Compound Data350–750 mPa·s
Comparator Or Baseline11,000–15,000 mPa·s (Standard liquid DGEBA)
Quantified Difference>90% reduction in baseline viscosity
ConditionsNeat resin at 25°C, prior to hardener or filler addition

Enables solvent-free, highly filled casting and potting processes, directly lowering material costs and minimizing volumetric shrinkage.

Viscosity & EEW vs. CE
Reported
1.75–2.25× higher viscosity (700–900 vs 400 mPa·s); 1.15–1.31× higher EEW (164–172 vs 131–143 g/eq) at 25°C.
Indicates lower crosslink density and reduced brittleness in cured networks.
Standard resin characterization data; cross-study comparison.

Dielectric Integrity and Carbon Tracking Resistance

The absence of aromatic rings in the molecular structure of Diglycidyl 1,2-cyclohexanedicarboxylate fundamentally alters its thermal degradation pathway under electrical stress [1]. When subjected to high-voltage arcing, DGEBA-based resins degrade into conductive graphitic carbon tracks, leading to rapid insulation failure [1]. In contrast, this cycloaliphatic resin degrades into volatile, non-conductive aliphatic byproducts, maintaining a dielectric strength exceeding 20 kV/mm even under sustained electrical and climatic stress.

Evidence DimensionHigh-Voltage Tracking Resistance
Target Compound DataNon-tracking (degrades to volatile non-conductive gases)
Comparator Or BaselineRapid conductive carbon track formation (DGEBA)
Quantified DifferencePrevention of catastrophic short-circuiting under arcing conditions
ConditionsHigh-voltage outdoor insulator testing environments

Mandatory for procurement in medium- and high-voltage outdoor electrical components where carbon tracking causes critical grid failures.

Dielectric breakdown
Reported
Reported highest electrical breakdown strength at 60 wt% microsilica loading in anhydride-cured composite.
Supports filler-loading optimization for high-voltage insulation.
Based on CY 184/anhydride system; verify in target formulation.

Amine Hardener Compatibility vs. Internal Epoxides

While internal cycloaliphatic epoxies (such as ERL-4221) offer UV stability, their sterically hindered internal epoxide groups exhibit notoriously poor reactivity with standard polyamine hardeners, often necessitating high-temperature anhydride curing [1]. Diglycidyl 1,2-cyclohexanedicarboxylate resolves this processing bottleneck. As a glycidyl ester, its terminal epoxide groups readily react with conventional primary and secondary amines at ambient or moderately elevated temperatures [1]. This allows formulators to achieve the weatherability of a cycloaliphatic backbone without abandoning established amine-curing infrastructure.

Evidence DimensionAmine Hardener Reactivity
Target Compound DataHigh reactivity with standard polyamines at moderate temperatures
Comparator Or BaselinePoor amine reactivity; mandates anhydride/high-heat curing (ERL-4221)
Quantified DifferenceElimination of mandatory >100°C anhydride post-curing cycles
ConditionsStandard two-part epoxy formulation workflows

Enables the integration of UV-stable cycloaliphatic properties into existing amine-cured manufacturing lines without requiring new thermal curing equipment.

Chlorine content
Specification review
Organic Cl ≤0.02 mol/100g; Inorganic Cl ≤0.01 mol/100g.
Defines procurement threshold for corrosion-sensitive electrical/electronic encapsulation.
Vendor-supplied specification; confirm per lot.

Medium and High-Voltage Outdoor Insulators

Directly leveraging its high filler-loading capacity and carbon tracking resistance (exceeding 20 kV/mm dielectric strength) to manufacture durable, weather-resistant power grid components that outperform DGEBA in arcing environments [1].

Optical and LED Encapsulation

Utilizing its UV stability and resistance to photo-oxidative yellowing to ensure long-term optical clarity in high-power light-emitting diode assemblies, where aromatic epoxies would rapidly degrade [1].

High-Performance Weatherable Topcoats

Applied as a primary resin or reactive diluent in industrial coatings that require the chemical resistance of an epoxy without the chalking and degradation typical of DGEBA systems, enabling ambient amine curing workflows [1].

Precision 3D Printing and Microfluidics

Benefiting from its extremely low curing shrinkage (<0.3%) and low pre-cure viscosity (350–750 mPa·s) to produce dimensionally accurate, high-resolution stereolithography (SLA) parts without solvent addition [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-voltage outdoor insulators
Moderate viscosity enabling high microsilica loading
Dielectric breakdown strength at target filler level; UV tracking resistance
Tough, UV-resistant composites
Higher EEW for lower crosslink density and improved toughness
Impact resistance and weatherability after appropriate cure
Electronic encapsulation
Low specified chlorine content; dual thermal/UV cure capability
Corrosion resistance over lifetime; void-free encapsulation

Physical Description

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992)
Liquid

XLogP3

0.9

Boiling Point

307 °F at 760 mm Hg (NTP, 1992)

Flash Point

374 °F (NTP, 1992)

Density

1.227 at 62.8 °F (NTP, 1992)

UNII

CD9T07H2IZ

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (81.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (81.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (37.38%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.5e-07 mm Hg at 77 °F ; .000375 at 140° F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

5493-45-8
27103-66-8

Wikipedia

Diglycidyl 1,2-cyclohexanedicarboxylate

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastics product manufacturing
Printing ink manufacturing
Transportation equipment manufacturing
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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